molecular formula C21H16N2O3S B5426450 3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole

3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole

Cat. No.: B5426450
M. Wt: 376.4 g/mol
InChI Key: NMOXRALMEMTNNH-UHFFFAOYSA-N
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Description

3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent, such as phosphorus oxychloride, and a base, such as triethylamine, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted oxadiazole compounds .

Mechanism of Action

The mechanism of action of 3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[4-(benzenesulfonylmethyl)phenyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-27(25,19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)21-22-20(23-26-21)17-7-3-1-4-8-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOXRALMEMTNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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